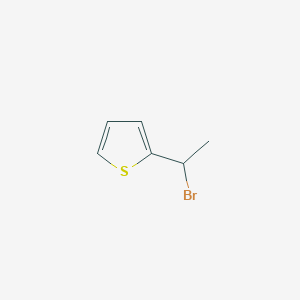

2-(1-bromoethyl)thiophene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(1-bromoethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-5(7)6-3-2-4-8-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTGSLLEVJOWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Reactivity Profile Within Heterocyclic Systems

In 2-(1-bromoethyl)thiophene, the bromoethyl group is attached to the C2 position of the thiophene (B33073) ring. This position is the most reactive site for electrophilic substitution on an unsubstituted thiophene ring. The bromoethyl group itself introduces a reactive center. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of substitution reactions, where the bromine can be displaced by a wide range of nucleophiles.

The reactivity of this compound is therefore twofold: reactions can occur at the thiophene ring or at the bromoethyl side chain. The interplay between the electron-donating nature of the thiophene ring and the electrophilic character of the carbon-bromine bond dictates the compound's chemical behavior. For instance, the thiophene ring can activate the bromoethyl group towards certain reactions, while the bromoethyl group can influence the regioselectivity of reactions on the thiophene ring.

Overview of Research Trajectories for Thiophene Derivatives Bearing Bromoethyl Moieties

Direct Bromination and Halogenation Techniques for Thiophene Scaffolds

Direct bromination of thiophene and its derivatives is a fundamental approach to introduce a bromine atom onto the thiophene ring. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring and the reaction conditions employed.

Alpha-Bromination of Alkylthiophenes

The bromination of alkyl-substituted thiophenes can be achieved using various brominating agents. A common method for the alpha-bromination of a methyl group attached to a thiophene ring involves the use of N-bromosuccinimide (NBS). d-nb.inforesearchgate.net For instance, the synthesis of 2-bromo-5-(bromomethyl)thiophene (B1590285) can be accomplished by reacting 2-methylthiophene (B1210033) with NBS in a solvent like carbon tetrachloride under reflux conditions. d-nb.inforesearchgate.net This reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator like benzoyl peroxide. google.com

A process for preparing 2-(1-bromo-ethyl)-benzo[b]thiophene involves reacting 2-ethyl-benzo[b]thiophene with a brominating agent in the presence of a free-radical initiator. google.comgoogle.com Suitable solvents for this type of reaction include apolar solvents such as carbon tetrachloride, cyclohexane (B81311), or heptane, and the reaction can be carried out at temperatures ranging from ambient to the reflux temperature of the solvent. google.com

The choice of brominating agent and reaction conditions is crucial for achieving high selectivity. For example, the alpha-bromination of 2-chloro-3-methylthiophene (B80250) using NBS and benzoyl peroxide in cyclohexane has been shown to provide good selectivity for the alpha-brominated product. google.com

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of thiophene scaffolds is paramount for their use in targeted synthesis. When 2-alkylthiophenes are the starting material, bromination typically occurs first at the 5-position and then at the 3-position. jcu.edu.au Alternative methods have been developed to control the position of bromination. For instance, using ammonium (B1175870) bromide with hydrogen peroxide in aqueous acetic acid can selectively yield either the monobromo or dibromo derivative. jcu.edu.aucdnsciencepub.com

Another strategy to control regioselectivity involves directed lithiation. mdpi.com For example, 3-alkylthiophenes can be treated with n-butyllithium (n-BuLi) at low temperatures to achieve selective lithiation at the 2-position, followed by quenching with bromine to yield 2-bromo-4-alkylthiophenes with high regioselectivity and yield. google.comlookchem.com This method provides a direct route to specific bromo-substituted alkylthiophenes that are valuable for further functionalization. lookchem.com Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the mechanisms of bromination between thiophenes and NBS, providing insights into the factors controlling reactivity and selectivity. researchgate.net

Advanced Cross-Coupling Reactions in Thiophene Synthesis

Cross-coupling reactions, particularly those catalyzed by transition metals, have become indispensable tools for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including functionalized thiophenes. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C-C bonds due to their mild reaction conditions, high functional group tolerance, and the commercial availability of environmentally benign organoboron reagents. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl and heteroaryl compounds. mdpi.comresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The development of various palladium catalysts and ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates, including aryl chlorides, with thiophene- and furanboronic acids. semanticscholar.orgacs.org

The choice of catalyst system is critical for achieving high yields. For example, catalyst systems based on palladium(II) acetate (B1210297) with phosphine (B1218219) ligands like SPhos have been shown to be effective for the Suzuki-Miyaura cross-coupling of various bromothiophenes with cyclopropylboronic acid, yielding the desired products in good to excellent yields. semanticscholar.org Novel phosphine-free palladium complexes have also been developed and shown to be efficient precatalysts for the Suzuki-Miyaura coupling of 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) with arylboronic acids, both under conventional heating and microwave irradiation. bohrium.comtandfonline.com

The reaction conditions, including the solvent and base, also play a crucial role. Aqueous solvent systems, such as aqueous n-butanol, have been found to be highly efficient for the coupling of N-heteroaryl and normal aryl chlorides with thiophene- and furanboronic acids. acs.org Micellar synthetic chemistry, using surfactants like Kolliphor EL in water, has also emerged as an environmentally friendly and efficient strategy for conducting Suzuki cross-coupling reactions at room temperature and in the absence of an inert atmosphere. mdpi.com

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and can be influenced by the choice of base and other additives. organic-chemistry.org

The following table provides a summary of various Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-thiophene linkages:

| Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 4-Arylthiophene-2-carbaldehydes | Moderate to Excellent | mdpi.com |

| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Cyclopropylthiophenes | 69-93 | semanticscholar.org |

| 2-Bromothiophene | Arylboronic acids | Novel Pd(II) complex | K₂CO₃ | DMF/H₂O | 2-Arylthiophenes | Good to Excellent | bohrium.comtandfonline.com |

| 2-Bromothiophene | Phenylboronic acid | Pd(dtbpf)Cl₂ | K₂CO₃ | Kolliphor EL/H₂O | 2-Phenylthiophene | up to 98 | mdpi.com |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids/esters | Pd(0) catalyst | - | - | 5-Aryl-thiophene-2-sulfonamides | - | doaj.org |

The synthesis of aryl-substituted bromoethylthiophenes can be achieved through a multi-step sequence that combines bromination and cross-coupling reactions. A key strategy involves first performing a Suzuki-Miyaura cross-coupling reaction on a bromo-substituted thiophene derivative to introduce the aryl group, followed by bromination of the ethyl side chain.

A notable example is the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info This synthesis starts with 2-methylthiophene, which is first dibrominated using NBS to form 2-bromo-5-(bromomethyl)thiophene. d-nb.inforesearchgate.net This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a 1,4-dioxane/water solvent system. d-nb.info This approach allows for the introduction of a variety of aryl substituents at the 5-position of the thiophene ring, leading to a library of 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. d-nb.info The reaction is regioselective, with the coupling preferentially occurring at the C-Br bond of the thiophene ring rather than the benzylic C-Br bond. nih.gov

The table below details the synthesis of various 2-(bromomethyl)-5-aryl-thiophenes via Suzuki-Miyaura cross-coupling:

| Aryl Boronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 76 | d-nb.info |

| 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-p-tolylthiophene | Fair | d-nb.info |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 70 | d-nb.info |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 65 | d-nb.info |

| 4-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(4-nitrophenyl)thiophene | 25 | d-nb.info |

| 4-Fluorophenylboronic acid | 2-(Bromomethyl)-5-(4-fluorophenyl)thiophene | 68 | d-nb.info |

| 4-Iodophenylboronic acid | 2-(Bromomethyl)-5-(4-iodophenyl)thiophene | Fair | d-nb.info |

This synthetic strategy highlights the power of combining classical halogenation techniques with modern cross-coupling methodologies to access functionalized thiophene derivatives with a high degree of control over the substitution pattern.

Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Linkages

Influence of Aryl Boronic Acids and Reaction Conditions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction stands out as a highly versatile and widely used method for C-C bond formation due to its mild reaction conditions and tolerance of a broad range of functional groups. organic-chemistry.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as an aryl boronic acid, with a halide. organic-chemistry.org In the context of thiophene derivatives, this reaction is instrumental for introducing aryl substituents.

The synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been successfully achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids. nih.govd-nb.info Optimized conditions for this transformation involve using a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄, and a solvent system of 1,4-dioxane and water. nih.govd-nb.info The reaction is typically carried out at elevated temperatures, for instance at 90°C for 12 hours, to afford the desired products in moderate to excellent yields, ranging from 25% to 76%. nih.govd-nb.info

The nature of the aryl boronic acid significantly influences the reaction's success. Steric effects from substituents on the aryl group of the boronic acid can impact the yield. nih.gov For instance, ortho-substituted aryl boronic acids may exhibit lower reactivity due to steric hindrance. nih.gov The electronic properties of the substituents also play a role. The choice of solvent is also critical, with a mixture of 1,4-dioxane and water often providing higher yields compared to toluene, which is attributed to the better solubility of aryl-boronic acids in the former. nih.gov

Table 1: Suzuki-Miyaura Cross-Coupling of 2-bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids nih.govd-nb.info

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Fair |

| 3 | 4-Iodophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Fair |

| 4 | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Fair |

Stille Cross-Coupling Approaches

The Stille cross-coupling reaction offers another powerful method for the synthesis of thiophene derivatives, involving the palladium-catalyzed reaction between an organotin compound and an organic halide. juniperpublishers.comwikipedia.org This reaction is noted for its tolerance of a wide array of functional groups and its use of air- and moisture-stable organostannanes. wikipedia.orgmdpi.com

In the synthesis of aryl-substituted thiophenes, a thiophene-stannane derivative can be coupled with an aryl halide in the presence of a palladium catalyst. juniperpublishers.comresearchgate.net For example, the coupling of tributyl(thiophen-2-yl)stannane with aryl halides like 5,5'-dibromobiphenyl-2,2'-diol or 2,4-dibromopyridine (B189624) can be achieved using a catalyst such as Pd(dba)₂ under reflux in toluene. juniperpublishers.comresearchgate.net The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. juniperpublishers.comwikipedia.orgresearchgate.net

The Stille reaction has been employed in the synthesis of various thiophene-containing structures, including star-shaped molecules and polymers. researchgate.netrsc.org The choice of palladium catalyst can vary, with common examples including Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, and Pd₂(dba)₃. mdpi.com Despite its utility, a significant drawback of the Stille reaction is the toxicity of the organotin byproducts. researchgate.net

Kumada Cross-Coupling Approaches

The Kumada cross-coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.orgambeed.com This method is particularly valued for its use of readily available Grignard reagents, which avoids the extra step of preparing other organometallic compounds. organic-chemistry.org

This approach is effective for the synthesis of 3-alkyl- or 3-aryl-substituted thiophenes by reacting a 3-halothiophene with an appropriate alkyl or aryl magnesium halide. google.comgoogle.com For instance, 3-hexylthiophene (B156222) can be prepared by reacting 3-bromothiophene (B43185) with hexylmagnesium bromide in the presence of a nickel catalyst like [1,3-bis(diphenylphosphino)propane]dichloro Nickel(II). google.comgoogle.com The reaction is typically performed in a solvent such as tetrahydrofuran (B95107) (THF). google.comgoogle.com

The Kumada coupling has been instrumental in the synthesis of various substituted thiophenes and polythiophenes. mdpi.comwikipedia.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and the formation of side products like dithienyls. google.com For example, using 2-methyl tetrahydrofuran as a solvent has been shown to allow for higher concentrations of the Grignard reagent while minimizing side product formation. google.comgoogle.com

Table 2: Comparison of Cross-Coupling Methodologies for Thiophene Functionalization

| Coupling Method | Organometallic Reagent | Electrophile | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Boronic acid/ester | Halide/Triflate | Palladium | Mild conditions, low toxicity, functional group tolerance. organic-chemistry.org | |

| Stille | Organostannane | Halide/Triflate | Palladium | Air/moisture stable reagents, functional group tolerance. wikipedia.orgmdpi.com | Toxic tin byproducts. researchgate.net |

| Kumada | Grignard reagent | Halide | Nickel/Palladium | Use of readily available Grignard reagents, cost-effective. organic-chemistry.org | Limited to halides that don't react with Grignard reagents. organic-chemistry.org |

Direct Arylation Polymerization (DArP) Techniques for Thiophene Derivatives

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling polymerizations for the synthesis of conjugated polymers. mdpi.comrsc.org This method circumvents the need for pre-functionalized monomers with organometallic groups (like organotin or organoboron), instead directly forming C-C bonds through C-H activation. acs.orgrsc.org

DArP is particularly relevant for the synthesis of polythiophenes and their derivatives. nih.govacs.org The polymerization typically involves the reaction of a dihalo-aromatic monomer with an aromatic monomer containing two reactive C-H bonds, catalyzed by a palladium complex. mdpi.com For thiophene derivatives, this allows for the direct polymerization of, for example, a dibrominated thiophene monomer with an unfunctionalized thiophene or other aromatic C-H monomer. acs.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high molecular weight and defect-free polymers. acs.org For instance, ester-functionalized thiophene monomers have been shown to act as directing groups in DArP, leading to improved molecular weight and regioregularity of the resulting polymers. acs.orgrsc.org Aqueous DArP has also been developed, offering a greener synthetic route. nih.gov The DArP strategy simplifies the synthesis of conjugated polymers, making it a cost-effective and environmentally friendlier method. mdpi.comrsc.org

Nucleophilic Substitution and Elimination Pathways for Bromoethyl Installation

The introduction of the 1-bromoethyl group onto the thiophene ring is often achieved through a two-step sequence involving the preparation of a hydroxyethyl (B10761427) precursor followed by its bromination.

Preparation of 2-(1-Hydroxyethyl)thiophene Precursors

The precursor, 2-(1-hydroxyethyl)thiophene, can be synthesized through various standard organic transformations. One common method involves the reduction of 2-acetylthiophene. This reduction can be accomplished using reducing agents like sodium borohydride.

Another approach is the reaction of 2-thiophenecarboxaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by an aqueous workup to yield the secondary alcohol, 2-(1-hydroxyethyl)thiophene.

Bromination of Hydroxyethyl Moieties

The conversion of the 2-(1-hydroxyethyl)thiophene precursor to the target compound, this compound, involves the bromination of the secondary alcohol. A common method for this transformation is the reaction of the alcohol with a brominating agent.

For instance, 3-(1-hydroxyethyl)thiophene has been successfully brominated at the 2-position of the thiophene ring using N-bromosuccinimide (NBS) in carbon tetrachloride. prepchem.com Similarly, the hydroxyl group itself can be substituted by bromine. The bromination of 5-bromo-4-(1-hydroxyethyl)thiophene-2-sulfonamide has been documented as a step in the synthesis of related compounds. epo.org The specific conditions for the bromination of the hydroxyethyl group to a bromoethyl group typically involve reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of reagent and reaction conditions is critical to ensure selective bromination of the alcohol without unwanted side reactions on the thiophene ring.

Mechanistic Investigations of Reactions Involving 2 1 Bromoethyl Thiophene

Elucidation of Nucleophilic Substitution Pathways at the Bromoethyl Carbon

Nucleophilic substitution reactions of 2-(1-bromoethyl)thiophene can proceed through either unimolecular (SN1) or bimolecular (SN2) pathways. The operative mechanism is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

Unimolecular Nucleophilic Substitution (SN1) Reaction Mechanisms and Carbocation Intermediates

The SN1 mechanism is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate. wikipedia.orglibretexts.org This is the slow, rate-determining step. libretexts.org The carbocation is then rapidly attacked by a nucleophile. wikipedia.org For this compound, the SN1 pathway is viable due to the stability of the resulting secondary carbocation.

Carbocation Intermediate Stability: The key to the SN1 mechanism is the stability of the carbocation formed after the bromide ion departs. youtube.com The 1-(2-thienyl)ethyl carbocation is analogous to a benzylic carbocation and is significantly stabilized by resonance. The positive charge on the carbon atom adjacent to the thiophene (B33073) ring can be delocalized into the aromatic π-system. spcmc.ac.inlibretexts.orglibretexts.org This delocalization spreads the positive charge over multiple atoms, which greatly stabilizes the intermediate and lowers the activation energy for its formation. libretexts.org

This resonance stabilization makes the SN1 pathway highly accessible for secondary systems like this compound, which would otherwise form a less stable secondary carbocation. ucalgary.ca SN1 reactions are favored by conditions such as polar protic solvents (e.g., water, ethanol), which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. libretexts.orgbyjus.com

Stereochemical Outcomes in Chiral this compound Reactions

If the reaction is performed on an enantiomerically pure sample of chiral this compound, the stereochemical outcome is a powerful diagnostic tool for the reaction mechanism.

SN1 Stereochemistry : The SN1 mechanism proceeds through a planar, sp²-hybridized carbocation intermediate. byjus.com The incoming nucleophile can attack this planar intermediate from either face with roughly equal probability. This leads to the formation of a nearly 50:50 mixture of both retention and inversion products, a process known as racemization. masterorganicchemistry.com Therefore, a reaction of chiral this compound under SN1 conditions would be expected to yield a largely racemic product.

SN2 Stereochemistry : The SN2 mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This concerted process forces the other three substituents on the carbon to "flip" over, similar to an umbrella inverting in the wind. youtube.com This results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. wikipedia.orgyoutube.com A reaction of a single enantiomer of this compound via an SN2 pathway will produce a single enantiomer of the product with the opposite configuration. masterorganicchemistry.comlibretexts.org

Analysis of Elimination Reaction Pathways from the Bromoethyl Group

In addition to substitution, this compound can undergo elimination reactions to form 2-vinylthiophene (B167685), especially in the presence of a base. These reactions are also classified as either unimolecular (E1) or bimolecular (E2).

Unimolecular Elimination (E1) Mechanisms

The E1 mechanism is a two-step process that competes directly with the SN1 mechanism because they share the same initial rate-determining step: the formation of a carbocation intermediate. iitk.ac.inchemicalnote.comlibretexts.org

In the second step of an E1 reaction, a base (which can be a weak base, like the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen). The electrons from the C-H bond then form a π bond, resulting in an alkene. chemicalnote.comlibretexts.org

For this compound, the formation of the resonance-stabilized 1-(2-thienyl)ethyl carbocation facilitates the E1 pathway. youtube.com The subsequent removal of a proton from the methyl group leads to the formation of 2-vinylthiophene. The double bond in the product is conjugated with the thiophene ring, which adds extra stability to the product and favors its formation. youtube.comucalgary.ca E1 reactions are favored under the same conditions as SN1 reactions: polar protic solvents, weak bases, and substrates that form stable carbocations. iitk.ac.inmasterorganicchemistry.com

Bimolecular Elimination (E2) Mechanisms

The E2 mechanism is a single-step, concerted reaction in which a base removes a β-hydrogen at the same time the leaving group departs and the double bond forms. chemicalnote.comallen.in The rate of an E2 reaction depends on the concentrations of both the substrate and the base. ucalgary.camasterorganicchemistry.com

This pathway is favored by strong, bulky bases (such as potassium tert-butoxide), which are more likely to act as a base rather than a nucleophile due to steric hindrance. ucalgary.camsu.edu The E2 mechanism has a specific stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. iitk.ac.inucalgary.ca This alignment allows for the smooth, simultaneous formation of the π bond as the C-H and C-Br bonds break. ucalgary.ca In the case of this compound, a strong base would abstract a proton from the methyl group, leading to the concerted formation of 2-vinylthiophene. The formation of the conjugated product provides a strong driving force for the E2 reaction. youtube.com

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Base Strength | Favored by weak bases (e.g., H₂O, ROH) masterorganicchemistry.com | Favored by strong bases (e.g., ⁻OH, ⁻OR) iitk.ac.in |

| Kinetics | First-order: Rate = k[Substrate] masterorganicchemistry.com | Second-order: Rate = k[Substrate][Base] masterorganicchemistry.com |

| Intermediate | Yes, shares carbocation with SN1 chemicalnote.com | No, concerted mechanism chemicalnote.com |

| Stereochemistry | No specific requirement | Requires anti-periplanar alignment of H and leaving group ucalgary.ca |

| Product | Formation of conjugated 2-vinylthiophene is favored ucalgary.ca | Formation of conjugated 2-vinylthiophene is favored youtube.com |

Competition between Substitution and Elimination Processes

Reactions involving this compound, a secondary alkyl halide, are often characterized by a competition between nucleophilic substitution (SN) and elimination (E) pathways. The outcome of this competition is highly dependent on several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature. libretexts.orgpressbooks.pub

Nucleophile/Base Strength: The strength and steric bulk of the base or nucleophile are critical. nih.gov

Strong, non-bulky bases/good nucleophiles (e.g., hydroxide, ethoxide) can lead to a mixture of SN2 and E2 products. The SN2 pathway involves a backside attack by the nucleophile on the carbon bearing the bromine atom, while the E2 pathway involves the abstraction of a proton from the adjacent methyl group in a concerted step. bingol.edu.trokstate.edu

Strong, bulky bases (e.g., potassium tert-butoxide) sterically hinder the backside attack required for the SN2 reaction, thus favoring the E2 pathway to yield 2-vinylthiophene as the major product. masterorganicchemistry.com

Weak bases/good nucleophiles (e.g., iodide, acetate) primarily favor the SN2 pathway, as they are not strong enough to efficiently abstract a proton for elimination. libretexts.org

Weak bases/poor nucleophiles in polar, protic solvents (e.g., water, ethanol) can promote unimolecular pathways (SN1 and E1). These reactions proceed through a common carbocation intermediate, formed by the departure of the bromide leaving group. pressbooks.pubmasterorganicchemistry.com The stability of this secondary carbocation, which is also benzylic-like due to the adjacent thiophene ring, makes these pathways viable.

Solvent Effects: The polarity of the solvent plays a significant role. Polar aprotic solvents (e.g., DMSO, acetone) can favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) are capable of solvating both the leaving group and the carbocation intermediate, thus favoring SN1 and E1 reactions. researchgate.netlibretexts.org

Temperature: Higher temperatures generally favor elimination reactions over substitution. masterorganicchemistry.com Elimination processes have a higher activation energy and result in an increase in the number of molecules in the system, leading to a more positive entropy change.

| Reagent/Condition | Primary Mechanism(s) | Major Product(s) |

|---|---|---|

| Strong, non-bulky base (e.g., NaOEt) | SN2 / E2 | Mixture of 2-(1-ethoxyethyl)thiophene and 2-vinylthiophene |

| Strong, bulky base (e.g., KOtBu) | E2 | 2-Vinylthiophene |

| Good nucleophile, weak base (e.g., NaI) | SN2 | 2-(1-iodoethyl)thiophene |

| Weak nucleophile/base, polar protic solvent (e.g., EtOH, heat) | SN1 / E1 | Mixture of 2-(1-ethoxyethyl)thiophene and 2-vinylthiophene |

Radical Reaction Mechanisms for Selective Bromination

The synthesis of this compound is often achieved through the selective radical bromination of 2-ethylthiophene (B1329412). This reaction typically utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. wikipedia.orgyoutube.com The high regioselectivity of this reaction is a key feature, favoring bromination at the carbon adjacent to the thiophene ring.

The mechanism proceeds through a classic free-radical chain reaction:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•), which is the key chain-carrying species. masterorganicchemistry.com

Propagation:

A bromine radical abstracts a hydrogen atom from the ethyl group of 2-ethylthiophene at the position alpha to the thiophene ring. This step is highly selective because it forms a resonance-stabilized secondary radical. The stability of this radical is enhanced by the participation of the adjacent sulfur-containing aromatic ring, similar to a benzylic radical. chemistrysteps.comyoutube.com

This thiophene-stabilized radical then reacts with a molecule of Br₂ (present in low concentration, generated from the reaction of HBr with NBS) or NBS itself to form the product, this compound, and a new bromine radical, which continues the chain. youtube.commasterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other.

The selectivity of bromination over chlorination is pronounced in radical reactions. masterorganicchemistry.com The hydrogen abstraction step by a bromine radical is endothermic and has a "late" transition state that closely resembles the radical intermediate. masterorganicchemistry.com Consequently, the stability of the resulting radical has a large influence on the activation energy, leading to high selectivity for the formation of the most stable radical. chemistrysteps.com In contrast, chlorination is exothermic, with an "early" transition state, and is therefore less selective. masterorganicchemistry.com

Catalytic Mechanisms in Transition Metal-Mediated Transformations

This compound serves as an excellent substrate in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Palladium-catalyzed reactions such as the Suzuki, Heck, and Negishi couplings are common examples. youtube.comnih.govyoutube.com These reactions typically proceed via a catalytic cycle involving a low-valent metal center (e.g., Pd(0)). nih.gov

The general catalytic cycle consists of three fundamental steps:

Oxidative Addition: The active low-valent catalyst (e.g., Pd(0)) reacts with this compound. The C-Br bond is cleaved, and the palladium inserts itself, leading to a higher oxidation state organopalladium complex (e.g., Pd(II)). youtube.comosti.gov

Transmetalation (for couplings like Suzuki or Negishi): The second coupling partner, typically an organometallic reagent (e.g., an organoboron or organozinc compound), transfers its organic group to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic fragments attached to the palladium center couple together, forming the final product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. youtube.comrsc.org

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. uwindsor.ca For this compound, the reaction involves the insertion of a coordinatively unsaturated Pd(0) complex into the C(sp³)–Br bond. d-nb.infonih.gov While oxidative addition to C(sp²)–Br bonds is very common, addition to C(sp³)–Br bonds is also well-established, particularly for benzylic and allylic halides due to the favorable nature of the resulting organometallic intermediate. The reaction proceeds from a Pd(0) species to a Pd(II) species, with the formal oxidation state of the metal increasing by two. wikipedia.orgresearchgate.net

Reductive Elimination: This is the final, product-forming step of the cycle. rsc.org In this intramolecular process, the two organic groups bound to the Pd(II) center are joined together, forming a new covalent bond. youtube.com Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state. For reductive elimination to occur, the two groups to be coupled must typically be positioned cis to each other on the metal center. This step is generally thermodynamically favorable as it results in the formation of a stable organic product and regenerates the catalyst. wikipedia.org

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. | 0 → +2 |

| Transmetalation | An organic group (R') from an organometallic reagent replaces the bromide on the Pd center. | No Change |

| Reductive Elimination | The two organic groups on the Pd center couple to form the product. | +2 → 0 |

Applications of 2 1 Bromoethyl Thiophene As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

As a bifunctional molecule, 2-(1-bromoethyl)thiophene provides multiple pathways for the elaboration of intricate organic structures. It can be strategically employed to introduce the thienyl moiety or to build more complex heterocyclic systems.

Construction of Substituted Thiophene (B33073) Derivatives

The presence of a bromine atom on the ethyl side chain and a reactive, unsubstituted 5-position on the thiophene ring allows for selective functionalization.

Reactions at the Thiophene Ring: The vacant 5-position of the thiophene ring is susceptible to electrophilic substitution. More commonly, it can be metalated, for instance using organolithium reagents, to generate a nucleophilic species. This thienyllithium intermediate can then react with a wide range of electrophiles to introduce new substituents. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a powerful tool for forming carbon-carbon bonds at this position. nih.govmdpi.comresearchgate.netresearchgate.net For these reactions to be selective, the reactivity of the C-Br bond on the side chain must be lower than that of the C-H or metalated carbon at the 5-position of the ring. Research on the related compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), has shown that Suzuki coupling occurs selectively at the C-Br bond on the thiophene ring, leaving the bromomethyl group intact. nih.gov This suggests that if this compound were first brominated at the 5-position, similar selective cross-coupling reactions could be achieved.

Reactions at the Bromoethyl Side Chain: The secondary bromide of the ethyl group is a prime site for nucleophilic substitution reactions. uoanbar.edu.iqresearchgate.netnih.govlibretexts.org This allows for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and alkoxides, thereby converting the bromoethylthiophene into a range of useful derivatives.

| Reaction Type | Reagent Example | Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Azide (-N₃) |

| Nucleophilic Substitution | Sodium cyanide (NaCN) | Cyano (-CN) |

| Nucleophilic Substitution | Ammonia (NH₃) | Amino (-NH₂) |

Intermediate for Further Chemical Transformations

Beyond simple substitution, this compound acts as a key intermediate for more complex synthetic routes. The initial modifications at either the ring or the side chain create new molecules that can undergo subsequent reactions. For example, a derivative formed via nucleophilic substitution at the side chain can then be subjected to cross-coupling at the 5-position of the ring, or vice-versa. This stepwise functionalization provides a controlled method for assembling elaborate molecules where the thienyl group serves as a central scaffold.

Precursor in Materials Science Research

In the field of materials science, thiophene-based molecules are fundamental components of organic electronics due to their favorable electronic and optical properties. This compound is a valuable precursor for creating specialized macromolecular structures.

Monomer in the Synthesis of Conjugated Polymers and Oligomers

While not a typical monomer for linear chain-growth polymerization of polythiophenes, this compound is exceptionally well-suited for creating polymers with advanced architectures, such as graft and block copolymers. core.ac.ukresearchgate.netrsc.orgmdpi.comnih.gov

The direct synthesis of highly regioregular, head-to-tail coupled polythiophenes relies on specific polymerization methods such as the McCullough, Rieke, and Grignard Metathesis (GRIM) techniques. cmu.eduresearchgate.netcmu.eduunl.educore.ac.ukrsc.orgnih.govresearchgate.netacs.orgcambridge.orgphysicsjournal.net These methods require bifunctional monomers, typically 2,5-dihalo-3-alkylthiophenes, which can polymerize in a chain-growth fashion. cmu.edunih.gov Since this compound is monosubstituted at the 2-position and lacks a leaving group at the 5-position, it cannot be directly used as a monomer in these established methods to form the main conjugated backbone of a linear polythiophene.

The true utility of this compound in polymer science lies in its role as a specialized initiator for creating complex polymer structures. The 1-bromoethyl group is a classic and efficient initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization. cmu.eduacs.orgcmu.edunih.govscispace.com

By using this compound as an initiator, a polymer chain (e.g., polystyrene, poly(methyl methacrylate)) can be grown directly from the side chain of the thiophene molecule. This process yields a well-defined polymer chain with a thiophene molecule at one end, known as a thiophene-functionalized macromonomer.

This macromonomer can then be incorporated into other polymer structures. For example, if the 5-position of the terminal thiophene ring is subsequently functionalized (e.g., lithiated or stannylated), it can participate in polymerization reactions with other thiophene monomers. This approach leads to the formation of graft copolymers, where well-defined polymer chains are attached as side chains to a conjugated polythiophene backbone. This strategy allows for the precise engineering of advanced materials, such as "rod-coil" block copolymers, which combine the conductive properties of the polythiophene "rod" with the physical properties of the flexible polymer "coil".

| Polymerization Method | Monomer Example | Resulting Polymer Structure |

| ATRP | Styrene | Polystyrene chain with a terminal 2-thienylethyl group |

| ATRP | Methyl Acrylate | Poly(methyl acrylate) chain with a terminal 2-thienylethyl group |

| ATRP | n-Butyl Acrylate | Poly(n-butyl acrylate) chain with a terminal 2-thienylethyl group |

Development of Organic Electronic and Optoelectronic Materials

The compound this compound serves as a valuable and versatile precursor in the synthesis of advanced organic electronic and optoelectronic materials. Thiophene-based conjugated polymers are foundational materials in this field due to the electron-rich nature of the thiophene ring, which facilitates charge transport. nih.govnih.gov The development of high-performance materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) often relies on the precise synthesis of custom-designed polymer backbones and side chains. nih.govrsc.org

The utility of this compound lies in the reactivity of the 1-bromoethyl group. This functional group acts as a synthetic handle, allowing for the creation of a variety of thiophene-based monomers that can then be polymerized. Two primary pathways illustrate its versatility:

Formation of Vinylthiophene Monomers: Through a base-induced elimination reaction (dehydrobromination), this compound can be readily converted into 2-vinylthiophene (B167685). This monomer is a key building block for the synthesis of poly(2-vinylthiophene) and its copolymers. The vinyl group can undergo various types of polymerization, including radical, cationic, and anionic polymerization, to produce polymers with a saturated carbon backbone and pendant thiophene rings. These polymers are of interest for their tunable electronic properties and potential use as dielectric materials or in charge-transporting layers.

Functionalization via Nucleophilic Substitution: The bromine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. By reacting this compound with different nucleophiles, a library of thiophene monomers with tailored side chains can be synthesized. These side chains can be designed to enhance solubility, control morphology, or tune the electronic energy levels (HOMO/LUMO) of the resulting conjugated polymers. For example, introducing long alkyl chains improves solubility for solution-based processing, while incorporating electron-donating or -withdrawing groups can modify the polymer's optoelectronic characteristics. rsc.org

Once these specialized monomers are synthesized, they can be incorporated into conjugated polymer backbones using established polymerization techniques, such as Suzuki or Stille cross-coupling reactions, or nickel-catalyzed polymerizations like Grignard Metathesis (GRIM) polymerization. rsc.orgrsc.orgresearchgate.net The ability to pre-functionalize the thiophene unit starting from this compound provides a strategic advantage for creating materials with specific, predictable properties for advanced electronic devices.

Utilization in Asymmetric Synthesis and Chiral Chemistry

The presence of a stereogenic center at the carbon atom bonded to the bromine makes this compound a significant molecule in the field of asymmetric synthesis and chiral chemistry. The ability to isolate or synthesize this compound in its enantiomerically pure forms, (R)-2-(1-bromoethyl)thiophene and (S)-2-(1-bromoethyl)thiophene, opens avenues for the creation of complex chiral molecules and materials. nih.govrsc.org

Enantiomerically pure this compound is a valuable chiral building block, or "chiron," for the synthesis of optically active compounds. Its primary application in this context is the introduction of a chiral thienylethyl moiety into a target molecule. This is particularly relevant in the development of chiral polymers and pharmacologically active compounds where stereochemistry dictates function. nih.govresearchgate.net

In materials science, the incorporation of chiral side chains onto a conjugated polymer backbone, such as polythiophene, can induce a helical conformation in the polymer chain. This supramolecular chirality can give rise to unique chiroptical properties, such as strong circular dichroism (CD) and circularly polarized luminescence (CPL). Materials with these properties are sought after for applications in chiral sensing, asymmetric catalysis, and spintronics. By starting with an enantiopure building block like (R)- or (S)-2-(1-bromoethyl)thiophene, chemists can exert precise control over the stereochemistry of the side chain, which in turn directs the helical structure of the final polymer.

The general strategy involves using the enantiopure building block in a polymerization reaction, often after converting the bromoethyl group into a different functionality that is compatible with the polymerization conditions. The chirality is thus embedded into the material's structure from the monomer level up.

The chiral center of this compound can be involved in various enantioselective and stereospecific transformations to generate new, optically active molecules. These reactions either transfer the existing chirality to a new molecule or selectively create a new stereocenter.

Stereospecific Nucleophilic Substitution: One of the most fundamental transformations is the nucleophilic substitution (SN2) reaction. When an enantiomerically pure form of this compound reacts with a nucleophile, the reaction typically proceeds with a predictable inversion of stereochemistry at the chiral center. rsc.org This allows for the enantiospecific synthesis of a wide range of chiral 2-(1-substituted-ethyl)thiophene derivatives. For example, reacting (R)-2-(1-bromoethyl)thiophene with sodium azide would yield (S)-2-(1-azidoethyl)thiophene. This method provides reliable access to various chiral compounds where the stereochemistry is controlled by the starting material.

Stereoconvergent Cross-Coupling Reactions: More advanced methods involve stereoconvergent cross-coupling reactions, which can take a racemic mixture of this compound and convert it into a single enantiomer of the product. acs.orgnih.gov These reactions typically employ a transition-metal catalyst (e.g., nickel or palladium) complexed with a chiral ligand. The catalyst system selectively reacts with one enantiomer of the racemic starting material faster than the other, or it operates through a mechanism that funnels both enantiomers of the starting material into a single, enantiomerically enriched product. For instance, a nickel-catalyzed Negishi coupling of racemic this compound with an organozinc reagent in the presence of a chiral phosphine (B1218219) ligand can produce a chiral 2-(1-alkylethyl)thiophene with high enantiomeric excess (ee). acs.orgnih.gov

The following table summarizes some key enantioselective transformations involving the chiral center of this compound.

| Transformation Type | Reagents and Conditions | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Stereospecific SN2 Substitution | Nucleophile (e.g., NaN3, NaCN, RSNa) in a polar aprotic solvent | 2-(1-substituted-ethyl)thiophene | Inversion of configuration at the chiral center | rsc.org |

| Stereoconvergent Negishi Coupling | Organozinc reagent (R-ZnX), Ni catalyst (e.g., NiCl2), chiral ligand (e.g., chiral diamine or phosphine) | 2-(1-alkylethyl)thiophene | Formation of a single product enantiomer from a racemic starting material | acs.orgnih.gov |

| Stereoconvergent Suzuki-Miyaura Coupling | Aryl- or alkylboronic acid/ester, Pd or Ni catalyst, chiral ligand | 2-(1-arylethyl)thiophene or 2-(1-alkylethyl)thiophene | Formation of a single product enantiomer from a racemic starting material | acs.org |

Computational and Theoretical Chemistry Studies of 2 1 Bromoethyl Thiophene and Its Congeners

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical methods are employed to model this structure and derive a host of descriptive parameters.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for analyzing thiophene-based derivatives due to its balance of accuracy and computational efficiency. mdpi.comnih.gov Methods such as the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used to optimize molecular geometries and calculate electronic properties of brominated thiophenes and their congeners. rroij.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemijournal.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. For instance, studies on various 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives showed computed HOMO-LUMO gaps in the range of 3.98–4.69 eV. mdpi.com In a study of a related bromothiophene chalcone (B49325) derivative, 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one, the HOMO and LUMO energies were calculated to be -5.68 eV and -1.01 eV, respectively, resulting in an energy gap of 4.67 eV. researchgate.net

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene (B33073) | -6.561 | -0.360 | 6.201 |

| 2-ethylhexyl 5-bromothiophene-2-carboxylates | N/A | N/A | 3.98 - 4.69 |

| 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one | -5.68 | -1.01 | 4.67 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. tandfonline.com The MESP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface.

In MESP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. tandfonline.com Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack, commonly located around hydrogen atoms. tandfonline.com For example, in a study of a bromothiophene congener containing a carbonyl group, the MESP map showed the negative potential localized over the carbonyl group, while positive potential was distributed over hydrogen atoms. tandfonline.com This mapping helps to understand intermolecular interactions and the initial steps of chemical reactions.

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity and stability.

The electrophilicity index (ω) quantifies the ability of a species to accept electrons, acting as a measure of its energy stabilization upon receiving additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. This index is calculated using the HOMO and LUMO energies. For the compound 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one, the electrophilicity index was calculated to be 2.39 eV, providing a quantitative measure of its electrophilic character. researchgate.net

Nucleophilicity, the tendency to donate electrons, can be analyzed by examining the HOMO energy and identifying molecular sites with high electron density on the MESP map, which are prone to attack by electrophiles. researchgate.net

Chemical hardness (η) and its inverse, chemical softness (S), are concepts used to describe the resistance of a molecule to changes in its electron distribution. These properties are directly related to the HOMO-LUMO gap.

Chemical Hardness (η): Defined as half the energy of the HOMO-LUMO gap, η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. jchps.com

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. jchps.com

Computational studies on thiophene and its derivatives have quantified these properties. For example, a comparative study calculated the hardness and softness for thiophene and related molecules, showing how substitution affects these reactivity descriptors. jchps.com

| Molecule | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) |

|---|---|---|

| Thiophene | 3.100 | 0.161 |

| Diathiophene | 2.321 | 0.215 |

| Triathiophene | 1.844 | 0.271 |

| Tetrathiophene | 1.629 | 0.307 |

Reactivity Descriptors and Global Chemical Properties

Electron Transfer Properties

Electron transfer (ET) is a fundamental process in many chemical reactions. Computational methods, particularly those based on density functional theory (DFT), are employed to predict key parameters that govern ET, such as ionization potential (IP) and electron affinity (EA). The ionization potential is the energy required to remove an electron, while electron affinity is the energy released upon gaining an electron. These values are crucial for understanding the propensity of a molecule to act as an electron donor or acceptor.

For 2-(1-bromoethyl)thiophene and its congeners, the vertical ionization potential (VIP) and vertical electron affinity (VEA) can be calculated. The VIP corresponds to the energy change of removing an electron without altering the molecular geometry, while the VEA is the energy change upon electron addition to the neutral molecule, also at a fixed geometry. These parameters provide insight into the molecule's electronic structure and its behavior in redox processes. Theoretical studies on related organic molecules show that these properties can be reliably predicted using various computational models. nih.govchemrxiv.org For instance, calculations on haloalkylbenzenes, which serve as carbocyclic analogs, help in understanding the influence of the halogen and the aromatic ring on the electronic properties. Studies on small organic molecules have shown that electron delocalization between a substituent and an aromatic ring significantly impacts the ionization potential and electron affinity. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of Aromatic Compounds This table presents representative data based on computational studies of analogous aromatic systems to illustrate the typical values obtained for electron transfer properties.

| Compound | Method | Vertical Ionization Potential (eV) | Vertical Electron Affinity (eV) |

| Benzene | DFT/B3LYP | 9.25 | -1.15 |

| Thiophene | DFT/B3LYP | 8.87 | -0.98 |

| 1-Chloroethylbenzene | DFT/B3LYP | 9.10 | -0.85 |

| This compound | DFT/B3LYP | 8.75 (Estimated) | -0.70 (Estimated) |

Note: Data for benzene, thiophene, and 1-chloroethylbenzene are representative values from computational chemistry databases. Values for this compound are estimated based on trends observed in analogous compounds.

Theoretical Modeling of Reaction Pathways

The substitution and elimination reactions of this compound are competitive pathways. The bromoethyl group attached to the thiophene ring can undergo nucleophilic substitution (SN1 and SN2) and base-induced elimination (E1 and E2). Theoretical modeling is instrumental in dissecting these complex reaction landscapes. By calculating the potential energy surface for each pathway, chemists can identify transition states and intermediates, and determine the activation energies that govern the reaction rates.

Computational Studies of Substitution and Elimination Mechanisms

Computational chemistry allows for the detailed investigation of the mechanisms of nucleophilic substitution and elimination. For a secondary substrate like this compound, both unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways are plausible.

SN2 and E2 Pathways: These are concerted, bimolecular mechanisms. In the SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry. In the E2 reaction, a base abstracts a proton from the adjacent carbon, leading to the formation of a double bond. Computational models can precisely map the geometry of the transition states for these reactions. For the E2 mechanism, a key requirement is an anti-periplanar arrangement of the abstracted proton and the leaving group, a conformational requirement that can be modeled to predict reaction feasibility. arxiv.org

SN1 and E1 Pathways: These are stepwise, unimolecular mechanisms that proceed through a common carbocation intermediate. The rate-determining step is the formation of this carbocation. The stability of the carbocation is paramount; in this case, it would be a secondary carbocation stabilized by the adjacent thiophene ring. The thiophene ring can stabilize the positive charge through resonance. Once formed, the carbocation can be attacked by a nucleophile (SN1) or lose a proton (E1). chemrxiv.org

DFT calculations are commonly used to determine the activation energies (ΔG‡) for each of these competing pathways. The solvent plays a crucial role and is often included in calculations using implicit (continuum) or explicit solvent models. iastate.eduresearchgate.netnih.gov Studies on similar systems, such as the hydrolysis of isopropyl chloride, show that increasing the number of explicit solvent molecules in the model can lead to more accurate predictions of the reaction barrier. nih.gov

Table 2: Illustrative Calculated Activation Energies for Competing Pathways This table provides representative activation energy values (in kcal/mol) based on DFT studies of analogous secondary alkyl halides to illustrate the competition between substitution and elimination.

| Reaction Pathway | Reactant System | Solvent Model | Calculated ΔG‡ (kcal/mol) |

| SN2 | CH₃Cl + F⁻ | Gas Phase | 0.3 sciforum.net |

| SN2 | CH₃Cl + Cl⁻ | Acetonitrile | 17.3 sciforum.net |

| SN1 | Isopropyl Chloride | Water (Implicit) | ~25-30 (Estimated) |

| E2 | 2-Bromobutane + OCH₃⁻ | Methanol (Implicit) | ~20-25 (Estimated) |

| E1 | tert-Butyl Bromide | Water (Implicit) | ~22-27 (Estimated) |

Note: These values are drawn from computational studies on different systems and are intended to illustrate the typical energy barriers calculated for these fundamental reaction types.

Prediction of Regioselectivity and Stereoselectivity

Beyond determining the favored reaction mechanism (substitution vs. elimination), computational modeling can predict the specific outcomes in terms of product structure.

Regioselectivity in Elimination: E1 and E2 reactions can often lead to the formation of more than one alkene product if there are multiple types of beta-protons that can be abstracted. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. chemistrysteps.com However, if a sterically bulky base is used in an E2 reaction, the Hofmann product (the less substituted alkene) may be favored due to easier access to the less hindered protons. chemistrysteps.com Computational models can predict the regiochemical outcome by comparing the activation energies of the transition states leading to the different alkene isomers. rsc.org For this compound, elimination would lead to 2-vinylthiophene (B167685).

Stereoselectivity in Substitution: For chiral substrates like this compound, the stereochemical outcome of nucleophilic substitution is a key consideration. An SN2 reaction proceeds with a complete inversion of stereochemistry at the chiral center. In contrast, an SN1 reaction, which goes through a planar carbocation intermediate, is expected to result in a racemic or near-racemic mixture of products. Computational pipelines have been developed to predict the enantioselectivity of reactions by calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. researchgate.net By comparing the activation free energies for the pathways leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted.

Emerging Research Frontiers and Future Prospects for 2 1 Bromoethyl Thiophene Chemistry

Design of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of 2-(1-bromoethyl)thiophene and its derivatives has traditionally relied on conventional bromination and functionalization methods. However, recent research has focused on developing more efficient, selective, and scalable synthetic routes.

One of the primary challenges in thiophene (B33073) chemistry is controlling the regioselectivity of reactions, as the thiophene ring is susceptible to electrophilic attack at multiple positions. wikipedia.orgiust.ac.ir Traditional methods for synthesizing brominated thiophenes often involve direct bromination, which can lead to mixtures of products and over-bromination. iust.ac.ir Novel strategies aim to circumvent these issues by employing milder and more selective brominating agents. For instance, processes using N-bromosuccinimide (NBS) or employing pyridine (B92270) tribromide have been developed for more controlled monobromination. google.com

Another advanced approach involves the use of micro-channel reactors for the continuous synthesis of bromothiophenes. This technology offers significant advantages over traditional batch processes, including shorter reaction times, enhanced safety, higher conversion rates, and better selectivity. researchgate.net Research has shown that optimizing parameters such as residence time, temperature, and molar ratios of reactants in a micro-channel setup can lead to significantly improved yields and purity of the desired product. researchgate.net

Table 1: Comparison of Synthetic Methods for Brominated Thiophenes

| Method | Reagents/Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Traditional Batch | Bromine in acetic acid | Simple setup | Low selectivity, potential for over-bromination, harsh conditions | google.com |

| Controlled Bromination | Pyridine tribromide, CH2Cl2, -5°C | High selectivity and yield | Requires pre-synthesis of brominating agent | google.com |

| Micro-channel Reactor | Thiophene, HBr, H2O2, 25°C | Fast reaction (seconds), high conversion, enhanced safety | Requires specialized equipment | researchgate.net |

| Green Chemistry Approach | Sodium bromide, H2O2, L-valine methyl ester in water | Environmentally friendly, high 2-position selectivity | Longer reaction times | patsnap.com |

Advanced Catalysis Development for Selective Functionalization

Catalysis is at the forefront of modern organic synthesis, and the development of advanced catalytic systems is crucial for the selective functionalization of this compound. The focus is on achieving high chemo-, regio-, and stereoselectivity.

Metal-catalyzed cross-coupling reactions are a cornerstone for derivatizing halogenated thiophenes. Palladium catalysts, in particular, are widely used for constructing new carbon-carbon and carbon-heteroatom bonds. researchgate.net Research is ongoing to develop more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings, making the processes more economical and sustainable. organic-chemistry.org Copper- and rhodium-catalyzed reactions have also been extensively employed to create intricate thiophene derivatives with a high degree of regioselectivity. nih.gov

A significant area of development is the catalytic asymmetric functionalization of thiophene derivatives. nih.govrsc.org Chiral catalysts are used to introduce stereogenic centers, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. For instance, chiral Brønsted bases have been used to catalyze intramolecular reactions involving a thiophene moiety, leading to the formation of axially chiral products with excellent enantioselectivity. nih.gov

Direct C-H functionalization represents a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org This atom-economical approach allows for the direct formation of bonds at the C-H positions of the thiophene ring, guided by a directing group or the inherent reactivity of the substrate. acs.orgacs.org While the 2- and 5-positions of thiophene are inherently reactive, advanced catalytic systems are being developed to target the less reactive C-3 and C-4 positions, opening up new avenues for creating diverse molecular architectures. acs.org

Table 2: Advanced Catalytic Reactions for Thiophene Functionalization

| Reaction Type | Catalyst Example | Transformation | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Direct C-H Arylation | Palladium Complex | Couples aryl bromides with thiophenes at the C2 position | Avoids pre-functionalization of thiophene | organic-chemistry.org |

| Asymmetric Dearomatization | Chiral Brønsted Base | Intramolecular hetero-[4+2] cycloaddition | Creates chiral spiro-compounds with high enantioselectivity | nih.gov |

| Copper-Catalyzed Cross-Coupling | Copper(I) Iodide | Forms C-S bonds with sodium sulfide (B99878) as a sulfur source | High regioselectivity for substituted thiophenes | nih.gov |

| Rhodium-Catalyzed C-H Functionalization | Rhodium Complex with a Directing Group | Selectively functionalizes specific C-H bonds | Overcomes inherent reactivity patterns | acs.org |

Mechanistic Insights into Complex Transformations and Side Reactions

A deeper understanding of reaction mechanisms is essential for optimizing reaction conditions, minimizing unwanted side reactions, and designing more efficient synthetic pathways. The reactivity of this compound is dominated by the interplay between the aromatic thiophene ring and the reactive alkyl bromide side chain.

The thiophene ring typically undergoes electrophilic aromatic substitution, with a strong preference for the 2- and 5-positions due to the stabilizing effect of the sulfur atom on the intermediate carbocation. pharmaguideline.com However, the presence of the 1-bromoethyl group can influence this reactivity through steric and electronic effects.

One common side reaction during the synthesis or functionalization of brominated thiophenes is the formation of isomeric or poly-halogenated products. iust.ac.ir For example, direct bromination of thiophene can easily lead to 2,5-dibromothiophene (B18171) if the conditions are not carefully controlled. iust.ac.ir Mechanistic studies help in understanding the factors that govern selectivity, such as temperature, solvent, and the nature of the brominating agent, allowing for the development of protocols that favor the desired monosubstituted product. google.comresearchgate.net

Oxidation of the thiophene ring is another potential transformation that can lead to complex product mixtures. Oxidation can occur at the sulfur atom to form a thiophene S-oxide or at the double bonds to yield an epoxide. wikipedia.org These intermediates are often unstable and can undergo subsequent reactions like dimerization or rearrangement. Understanding these pathways is crucial for avoiding undesired product formation during synthetic manipulations. wikipedia.org

Furthermore, in reactions involving organometallic intermediates, such as lithium-halogen exchange, undesired rearrangements can occur. researchgate.netchemrxiv.org Detailed mechanistic investigations, often aided by computational chemistry, can elucidate the structures of transient intermediates and transition states, providing insights into how to control the reaction outcome.

Exploration of Bio-Inspired and Sustainable Synthetic Routes

In line with the principles of green chemistry, there is a growing interest in developing synthetic routes to thiophene derivatives that are inspired by nature and utilize sustainable resources. nih.gov This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes.

A notable advancement is the synthesis of thiophene-containing compounds from biomass. royalsocietypublishing.org Researchers have demonstrated that lignocellulosic biomass, a renewable carbon feedstock, can be converted into platform chemicals like levulinic acid. This bio-based building block can then be transformed into functionalized thiophenes, such as 5-methylthiophene-2-thiol, providing a sustainable alternative to fossil fuel-derived starting materials. royalsocietypublishing.org These bio-based thiophenes can subsequently be derivatized through various carbon-sulfur bond-forming reactions. royalsocietypublishing.org

The use of water as a reaction solvent is another key aspect of sustainable synthesis. C-H arylation of thiophenes has been successfully performed in water, with the use of surfactants improving yields and mass recovery. acs.org Metal-free synthetic methodologies are also being explored to minimize metal toxicity and advance the field of green chemistry. These approaches often use elemental sulfur or other simple sulfur sources and are designed to be atom-economical. nih.govorganic-chemistry.org

These bio-inspired and sustainable routes not only reduce the environmental impact of chemical synthesis but also open up new possibilities for creating novel thiophene-based molecules from readily available and renewable feedstocks.

Applications in Next-Generation Functional Materials and Molecular Devices

Thiophene-based materials are integral to the field of organic electronics due to the inherent ability of the thiophene ring to participate in π-conjugation, which is essential for charge transport and light emission. nbinno.comtdl.org this compound serves as a key building block for synthesizing polymers and small molecules for these advanced applications. The bromoethyl group acts as a reactive handle for polymerization or for introducing other functional groups to fine-tune the material's properties.

In Organic Light-Emitting Diodes (OLEDs) , thiophene derivatives are used as emitters, charge transport materials, or host materials. nbinno.combeilstein-journals.org By incorporating thiophene units into donor-π-acceptor (D-π-A) architectures, researchers can control the emission color, quantum efficiency, and stability of the resulting devices. beilstein-journals.org

For Organic Photovoltaics (OPVs) , or solar cells, polymers containing thiophene units are widely used as the electron-donating material in the active layer. nbinno.com The chemical structure of the thiophene-based polymer can be modified to optimize its light absorption profile, energy levels, and morphology, all of which are critical for achieving high power conversion efficiencies. tdl.org

In Organic Field-Effect Transistors (OFETs) , which are key components of flexible circuits and sensors, thiophene-based polymers and small molecules act as the semiconductor. nbinno.combohrium.comnih.gov The ability to form well-ordered, crystalline domains in these materials is crucial for efficient charge transport, and the functionalization of the thiophene core plays a vital role in controlling this self-assembly. tdl.org

The versatility of this compound allows for its incorporation into these and other functional materials, such as sensors and electrochromic devices, driving innovation in flexible, lightweight, and low-cost electronics. tdl.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical synthesis has led researchers to turn to artificial intelligence (AI) and machine learning (ML) to accelerate discovery and optimization. jetir.org These computational tools are being increasingly applied to the chemistry of thiophenes, including reaction prediction, condition optimization, and the design of novel synthetic routes. rjptonline.org

Reaction Prediction: ML models, trained on vast databases of known chemical reactions, can predict the likely outcome of a reaction involving this compound. jetir.orgeurekalert.org These models can help chemists anticipate potential side products, assess the feasibility of a proposed transformation, and even suggest novel reactions that have not yet been attempted in the lab. rjptonline.org

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools use AI to design complete synthetic pathways for a target molecule. chemrxiv.orgprotheragen.ai By inputting a desired thiophene-based material, these algorithms can propose multiple synthetic routes, considering factors like cost, yield, and step count. This can significantly reduce the time and effort required for manual literature searching and route design. protheragen.ai

Condition Optimization: AI can also be used to optimize reaction conditions, such as temperature, solvent, catalyst, and reagents, to maximize the yield and selectivity of a desired product. beilstein-journals.org By analyzing data from a set of experiments, ML algorithms can identify complex relationships between reaction parameters and outcomes, guiding chemists toward the optimal conditions more efficiently than traditional trial-and-error approaches. chemai.io

The integration of AI and ML into the workflow of synthetic chemistry promises to accelerate the discovery and development of new molecules based on the this compound scaffold, leading to faster innovation in materials science and drug discovery. eurekalert.orgappliedclinicaltrialsonline.com

常见问题

Q. Physical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.09 g/mol | Calculated |

| Melting Point | 57–60°C | |

| CAS RN | 85553-44-2* |

*Note: Closest analogue (2-[3-(bromomethyl)phenyl]thiophene) provided in evidence .

What role does the bromoethyl substituent play in tuning electronic properties for conjugated polymer applications?

Advanced Research Focus

The bromoethyl group acts as an electron-withdrawing moiety, lowering the HOMO energy of thiophene-based polymers. This enhances charge transport in organic semiconductors, as observed in donor-acceptor copolymers for photovoltaic devices . For example, bromine substitution increases the polymer’s bandgap by 0.2–0.3 eV, improving open-circuit voltage () in solar cells .

Q. Methodological Insight :

- DFT Calculations : Use Gaussian or ORCA to model electronic effects .

- Cyclic Voltammetry : Measure oxidation/reduction potentials to correlate structure with bandgap .

How can competing regioselectivity in bromination reactions of ethylthiophene derivatives be controlled?

Advanced Research Focus

Regioselectivity challenges arise due to competing bromination at the thiophene ring versus the ethyl side chain. Strategies include:

- Directing Groups : Introduce electron-donating groups (e.g., methoxy) to favor side-chain bromination .

- Radical Inhibitors : Use TEMPO to suppress ring bromination .

- Steric Effects : Bulkier brominating agents (e.g., in DCM) favor less hindered positions .